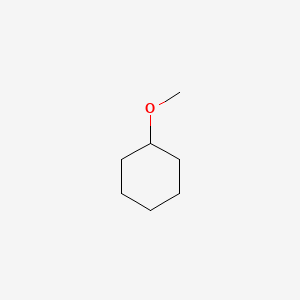

Cyclohexyl methyl ether

Description

The exact mass of the compound Methoxycyclohexane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDIHPNJQVDFBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239268 | |

| Record name | Cyclohexyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-56-6 | |

| Record name | Cyclohexyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxycyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I340UAT8HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclohexyl methyl ether physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl methyl ether, also known as methoxycyclohexane, is a valuable organic compound with applications as a non-polar solvent and an intermediate in organic synthesis. Its unique combination of physical and chemical properties makes it a subject of interest in various chemical transformations. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and cleavage. Safety and handling precautions are also discussed to ensure its proper use in a laboratory setting.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic ether-like odor. It is a hydrophobic ether solvent known for its high solvency, low peroxide formation tendency, and low volatility.[]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O | [2] |

| Molecular Weight | 114.19 g/mol | [2] |

| CAS Number | 931-56-6 | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 135 °C (at 760 mmHg) | [4] |

| Melting Point | -74 °C | [4] |

| Density | 0.8756 g/cm³ | [3] |

| Refractive Index | 1.4330 - 1.4370 | [5] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility |

| Water | Insoluble (predicted) |

| Common Organic Solvents | Miscible (e.g., ethanol, diethyl ether, acetone, chloroform) |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is primarily characterized by the reactivity of the ether linkage. It is relatively stable under many reaction conditions, which makes it a suitable medium for various chemical transformations.[6]

Williamson Ether Synthesis

The most common method for preparing this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of cyclohexanol (B46403) to form the cyclohexoxide ion, which then acts as a nucleophile and attacks a methyl halide, such as methyl iodide.[7]

Experimental Protocol: Williamson Synthesis of this compound

This protocol is adapted from the method of Stoocknoff and Benoiton.[3]

Materials:

-

Cyclohexanol (0.10 mole, 10.0 g)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (0.2 mole, 8.0 g)

-

Anhydrous tetrahydrofuran (B95107) (THF), 75 mL

-

Methyl iodide (0.200 mole, 28.4 g, 12.5 mL)

-

Pentane (for washing NaH)

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Equip a 250-mL two-necked, round-bottomed flask with a magnetic stirring bar, a rubber septum, and a reflux condenser fitted with a nitrogen inlet.

-

Purge the flask with nitrogen.

-

Add the 60% sodium hydride dispersion to the flask. Wash the sodium hydride free of mineral oil with pentane.

-

Suspend the washed sodium hydride in 75 mL of anhydrous tetrahydrofuran.

-

Add cyclohexanol (0.10 mole) to the suspension via syringe.

-

Heat the mixture under reflux for 22 hours.

-

Cool the mixture and inject methyl iodide (0.200 mole) into the flask.

-

Heat the resulting mixture under reflux for 18 hours.

-

After cooling, add water and chloroform to the reaction mixture.

-

Separate the layers and extract the aqueous layer with three 50-mL portions of chloroform.

-

Combine the chloroform extracts and dry over anhydrous magnesium sulfate.

-

Evaporate the solvents.

-

Distill the remaining liquid to afford this compound (boiling point 133–134 °C). The reported yield is 62%.[3]

Ether Cleavage

The carbon-oxygen bond in this compound can be cleaved under acidic conditions, a reaction that is crucial for dealkylation in organic synthesis.[6] The mechanism of cleavage, either Sₙ1 or Sₙ2, depends on the structure of the ether and the nature of the acidic reagent.[8] Strong acids like HBr and HI are effective for this transformation.[8]

Experimental Protocol: Cleavage of this compound with Iodotrimethylsilane (B154268)

This protocol illustrates the use of iodotrimethylsilane for ether cleavage to regenerate cyclohexanol.[3]

Materials:

-

This compound (0.01524 mole, 1.722 g)

-

Chloroform (anhydrous), 4 mL

-

Pyridine (anhydrous), 0.5 mL (0.006 mole)

-

Iodotrimethylsilane (freshly prepared), 3.5 mL (0.024 mole)

-

Anhydrous methanol (B129727), 2 mL

-

Anhydrous diethyl ether

Procedure:

-

Charge a 25-mL oven-dried, round-bottomed flask with this compound.

-

Purge the flask with nitrogen and seal it with a rubber septum.

-

Using oven-dried syringes, inject anhydrous chloroform, anhydrous pyridine, and freshly prepared iodotrimethylsilane in the specified order. A precipitate may form.

-

Heat the mixture without stirring at 60 °C for 64 hours. The reaction can be monitored by ¹H NMR spectroscopy for the disappearance of the methoxyl group signal.[3]

-

Add anhydrous methanol to the cooled mixture.

-

Remove the volatile components on a rotary evaporator.

-

Add approximately 10 mL of anhydrous diethyl ether to the residue to form a suspension.

-

Filter the suspension to remove pyridinium (B92312) hydroiodide.

-

Wash the flask and the filter cake thoroughly with anhydrous diethyl ether.

-

Evaporate the ether from the filtrate.

-

The residual oil can be purified by chromatography to yield cyclohexanol.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | Hydrogens on the carbon adjacent to the ether oxygen are shifted downfield to the region of 3.4-4.5 δ. | |

| ¹³C NMR | The carbon atom of the methoxy (B1213986) group and the carbon atom of the cyclohexane (B81311) ring bonded to the oxygen typically absorb in the 50-80 δ range. | |

| IR Spectroscopy | A characteristic C-O single bond stretching absorption is observed in the range of 1050-1150 cm⁻¹. | |

| Mass Spectrometry | The electron impact induced mass spectrum shows characteristic fragmentation patterns. |

Safety and Handling

This compound is a highly flammable liquid and vapor.[2]

Table 4: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Precautionary Statements |

| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 |

Data from the ECHA C&L Inventory.[2]

Handling and Storage:

-

Handle in a well-ventilated place.[3]

-

Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

Avoid contact with skin and eyes.[3]

-

Use non-sparking tools and take measures to prevent static discharge.[3]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.

Toxicological Information:

-

Detailed toxicological data is limited. It is recommended to handle with care, assuming potential for irritation upon contact.

Environmental Information:

Conclusion

This compound is a versatile compound with well-defined physical and chemical properties. Its synthesis via the Williamson ether synthesis and its susceptibility to acid-catalyzed cleavage make it a useful substrate and intermediate in organic chemistry. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

- 2. This compound | C7H14O | CID 13607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.dk [fishersci.dk]

- 5. lookchem.com [lookchem.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. This compound | 931-56-6 [sigmaaldrich.com]

An In-depth Technical Guide to Cyclohexyl Methyl Ether (CAS 931-56-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and safety information for Cyclohexyl Methyl Ether, CAS number 931-56-6.

Chemical Identity and Physical Properties

This compound, also known as methoxycyclohexane, is a colorless liquid with a characteristic ether-like odor.[1] It is primarily used as a solvent and as an intermediate in organic synthesis.[2] The key identification and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | methoxycyclohexane | [2][3] |

| Synonyms | This compound, 1-Methoxycyclohexane, Methyl cyclohexyl ether | [1][3] |

| CAS Number | 931-56-6 | [3] |

| Molecular Formula | C₇H₁₄O | [3] |

| Molecular Weight | 114.19 g/mol | [2] |

| Melting Point | -74 °C | [4] |

| Boiling Point | 135 °C | [4] |

| Density | 0.8756 g/cm³ | ChemicalBook |

| Flash Point | 21 °C | [5] |

| Refractive Index | 1.4330-1.4370 | ChemicalBook |

| Solubility | Insoluble in water; soluble in organic solvents. | General Knowledge |

| InChI Key | GHDIHPNJQVDFBL-UHFFFAOYSA-N | [3] |

| SMILES | COC1CCCCC1 | [2] |

Spectroscopic Data

Detailed spectroscopic analyses are crucial for the identification and characterization of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is available through the NIST WebBook.[3] The fragmentation pattern is a key identifier for this compound in GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic C-O-C ether linkage and the saturated hydrocarbon stretches of the cyclohexyl ring.

Synthesis Protocol: Williamson Ether Synthesis

A common and effective method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol

Materials:

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add cyclohexanol to the suspension. The reaction will generate hydrogen gas, so adequate ventilation is necessary.

-

Heat the mixture to reflux to ensure the complete formation of the sodium cyclohexoxide.

-

Cool the mixture and slowly add methyl iodide.

-

Heat the reaction mixture to reflux for several hours to drive the SN2 reaction to completion.

-

After the reaction is complete, cool the mixture and quench it by the slow addition of water to destroy any unreacted sodium hydride.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

The crude product can be purified by distillation.

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis of this compound.

Biological Activity and Signaling Pathways

Based on available literature, this compound is not known to be involved in any specific biological signaling pathways. Its primary relevance in the life sciences is as a synthetic intermediate for the preparation of more complex, biologically active molecules.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from ignition sources. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

| Hazard Statement | GHS Classification |

| Highly Flammable liquid and vapor | Flammable liquids (Category 2) |

References

- 1. 1-Methoxycyclohexane (CAS 931-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C7H14O | CID 13607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methoxycyclohexane [webbook.nist.gov]

- 4. This compound | 931-56-6 [chemicalbook.com]

- 5. CYCLOHEXYL VINYL ETHER(2182-55-0) IR Spectrum [m.chemicalbook.com]

The Structural and Spectroscopic Landscape of Cyclohexyl Methyl Ether: A Technical Guide

Abstract

Cyclohexyl methyl ether (methoxycyclohexane, C₇H₁₄O) is a valuable molecule in organic synthesis, often serving as a non-polar solvent and a key intermediate. Its structure, dominated by the conformational dynamics of the cyclohexane (B81311) ring and the electronic influence of the ether linkage, dictates its reactivity and physical properties. This guide provides an in-depth analysis of the conformational preferences, bonding characteristics, and spectroscopic signature of this compound. Detailed experimental protocols for its synthesis and characterization are provided to support practical laboratory applications.

Molecular Structure and Conformational Analysis

The structure of this compound is fundamentally defined by the cyclohexane ring, which predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. The methoxy (B1213986) (-OCH₃) substituent can occupy either an axial or an equatorial position on this chair framework. These two conformers are in rapid equilibrium at room temperature through a process known as a ring flip.

The stability of these conformers is not equal. The equatorial conformer is significantly more stable than the axial conformer due to the presence of unfavorable steric interactions in the axial orientation.[1][2] Specifically, an axial methoxy group experiences repulsive 1,3-diaxial interactions with the axial hydrogens on the same face of the ring (at C3 and C5).

The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers.[3][4] For the methoxy group, this value is relatively modest compared to bulkier alkyl groups, indicating a strong but not exclusive preference for the equatorial position.

Data Presentation: Conformational Energies

The A-value for the methoxy group is notably smaller than that of a methyl group, suggesting less steric hindrance. This has been attributed to the longer C-O bond length (compared to a C-C bond) which moves the methyl part of the methoxy group further from the interacting axial hydrogens. It is also lower than that of a hydroxyl group, a phenomenon that may be influenced by bond length and electronic effects.[5]

| Substituent | A-value (kcal/mol) | Reference |

| -OCH₃ (Methoxy) | ~0.6 | [5] |

| -OH (Hydroxyl) | 0.87 | [3] |

| -CH₃ (Methyl) | 1.74 | [3] |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation and insight into the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of this compound.

-

¹H NMR : The proton NMR spectrum is characterized by a sharp singlet for the three equivalent methoxy protons (-OCH₃). The single proton on the carbon bearing the ether (C1-H) is deshielded by the electronegative oxygen and appears as a downfield multiplet. The remaining ten protons on the cyclohexane ring produce a complex, overlapping series of multiplets in the aliphatic region.[6]

-

¹³C NMR : In the proton-decoupled ¹³C NMR spectrum, four distinct signals are expected for the cyclohexane ring (C1, C2/C6, C3/C5, and C4) due to symmetry, in addition to the signal for the methoxy carbon. The carbon atom bonded to the oxygen (C1) is the most downfield of the ring carbons, typically appearing in the 50-80 ppm range characteristic of ethers.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, the most diagnostic peaks are related to C-H and C-O bond vibrations. The spectrum is dominated by strong C-H stretching absorptions just below 3000 cm⁻¹ and a strong, characteristic C-O stretching band.[8][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) causes the molecule to fragment in a reproducible manner, providing a fingerprint for identification and structural analysis. The molecular ion (M⁺) peak is observed at m/z 114, corresponding to the molecular weight of the compound.[10] The fragmentation is complex, but a major pathway involves an initial cleavage of a bond beta to the oxygen atom, leading to the base peak at m/z 71.[11]

Data Presentation: Spectroscopic Data Summary

| Technique | Feature | Expected Chemical Shift / Frequency / m/z | Reference(s) |

| ¹H NMR | -OCH₃ | ~3.3 ppm (singlet) | [12] |

| CH -O | 3.5 - 4.5 ppm (multiplet) | [6] | |

| Cyclohexyl -CH₂- | 1.0 - 2.0 ppm (complex multiplets) | [13] | |

| ¹³C NMR | -OC H₃ | 50 - 60 ppm | [7] |

| C H-O | 75 - 85 ppm | [14] | |

| Cyclohexyl -C H₂- | 20 - 40 ppm | [14] | |

| IR Spectroscopy | C-H (sp³) stretch | 2850 - 3000 cm⁻¹ (strong) | [15] |

| C-O stretch | 1050 - 1150 cm⁻¹ (strong) | [8] | |

| Mass Spectrometry | Molecular Ion [M]⁺ | 114 | [10] |

| Base Peak | 71 | [11] | |

| Other Fragments | 83, 58, 45 | [10][11] |

Experimental Protocols

Synthesis: Williamson Ether Synthesis

This compound is efficiently prepared via the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[16][17]

Reaction: Cyclohexanol (B46403) + NaH → Sodium Cyclohexoxide; Sodium Cyclohexoxide + CH₃I → this compound + NaI

Materials:

-

Cyclohexanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether or Dichloromethane (B109758)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Alkoxide Formation: A two-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents). The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF is added to suspend the NaH.

-

The flask is cooled to 0 °C in an ice bath. A solution of cyclohexanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension.

-

The mixture is allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases.[18]

-

Etherification: The resulting sodium cyclohexoxide solution is cooled back to 0 °C. Methyl iodide (1.2-1.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.[18]

-

Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[18]

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Characterization Workflow

A standard workflow for the complete characterization and structural verification of the synthesized product is outlined below.

General Protocol for Spectroscopic Analysis:

-

Sample Preparation: For NMR, dissolve 10-20 mg of the purified ether in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). For IR, a thin film of the neat liquid is prepared on a salt plate (NaCl or KBr). For GC-MS, a dilute solution in a volatile solvent like dichloromethane or ethyl acetate (B1210297) is prepared.

-

¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 300 MHz or higher spectrometer. Use standard pulse programs. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[19][20]

-

IR Spectroscopy: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-600 cm⁻¹.

-

GC-MS Analysis: Inject the sample into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program to separate components and acquire the mass spectrum of the desired peak. The resulting fragmentation pattern can be compared against spectral libraries (e.g., NIST).

Conclusion

The structure and bonding of this compound are well-defined by a combination of conformational analysis and modern spectroscopic techniques. The strong preference for the equatorial methoxy conformer is a key feature governing its steric environment. The distinct signals in its ¹H NMR, ¹³C NMR, IR, and mass spectra provide a robust basis for its identification and characterization. The experimental protocols detailed herein offer reliable methods for its synthesis and subsequent analysis, providing a complete framework for researchers utilizing this compound in further studies.

References

- 1. 1-Methoxycyclohexane (CAS 931-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ochem.as.uky.edu [ochem.as.uky.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. 1-Methoxycyclohexane [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. N-HEXYL METHYL ETHER(4747-07-3) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. Khan Academy [khanacademy.org]

- 16. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 17. benchchem.com [benchchem.com]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 20. benchchem.com [benchchem.com]

Cyclohexyl Methyl Ether: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl methyl ether, also known as methoxycyclohexane, is a valuable organic compound with a history rooted in the foundational principles of ether synthesis. This technical guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and spectroscopic characterization. Detailed experimental protocols for its preparation via Williamson ether synthesis and acid-catalyzed etherification are presented, alongside a thorough analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document serves as a critical resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering insights into its applications and safe handling.

Introduction

This compound is a saturated cyclic ether characterized by a methoxy (B1213986) group attached to a cyclohexane (B81311) ring. Its unique combination of a non-polar cyclohexyl backbone and a polar ether linkage imparts it with properties that make it a useful solvent and a versatile intermediate in organic synthesis. The study of its synthesis and reactivity has contributed to a deeper understanding of fundamental reaction mechanisms, such as nucleophilic substitution and ether cleavage. In recent years, there has been a growing interest in cyclic ethers as potentially "green" solvents, prompting a re-evaluation of the properties and applications of compounds like this compound. This guide aims to provide a detailed technical overview for professionals engaged in research and development.

Discovery and History

Physicochemical and Spectroscopic Properties

This compound is a colorless, highly flammable liquid with a characteristic ether-like odor.[7][8] It is sparingly soluble in water but miscible with many organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O | [8] |

| Molecular Weight | 114.19 g/mol | [8] |

| CAS Number | 931-56-6 | [8] |

| Boiling Point | 133-135 °C | [9] |

| Melting Point | -74 °C | [9] |

| Density | 0.875 - 0.883 g/cm³ | [9] |

| Refractive Index (n²⁰/D) | ~1.43 | [9] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Peak Assignments and Interpretations | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~3.25 (s, 3H, -OCH₃), δ ~1.2-1.8 (m, 11H, cyclohexyl protons) | [9] |

| ¹³C NMR | δ (C-1): ~81.7, δ (C-2, C-6): ~31.9, δ (C-3, C-5): ~24.4, δ (C-4): ~26.2, δ (-OCH₃): ~56.1 | [10] |

| Infrared (IR) | C-H stretching (cyclohexyl and methyl): 2935-2850 cm⁻¹ (Strong), C-O stretching (ether): 1250-1150 cm⁻¹ and 1100-1000 cm⁻¹ (Strong) | [11][12] |

| Mass Spec. (EI) | m/z 114 (M⁺), 83, 71 (base peak), 55, 43 | [13] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Williamson ether synthesis and acid-catalyzed etherification.

Williamson Ether Synthesis

This classic method involves the Sₙ2 reaction between a cyclohexoxide ion and a methyl halide.[9] It is a reliable method for preparing unsymmetrical ethers. A typical laboratory yield for this process is around 62%.[9]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methyl iodide (CH₃I)

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a 250 mL two-necked, round-bottomed flask equipped with a magnetic stirring bar, a rubber septum, and a reflux condenser with a nitrogen inlet, purge the system with nitrogen.

-

Add 8 g (0.2 mole) of a 60% dispersion of sodium hydride in mineral oil.

-

Wash the sodium hydride with pentane to remove the mineral oil and then suspend it in 75 mL of anhydrous tetrahydrofuran.

-

Using a syringe, add 10 g (0.10 mole) of cyclohexanol to the flask.

-

Heat the mixture under reflux for 22 hours.

-

Inject a 28.4 g (12.5 mL, 0.200 mole) portion of methyl iodide into the flask.

-

Heat the resulting mixture under reflux for 18 hours.

-

After cooling the mixture, add water and chloroform.

-

Extract the aqueous layer with three 50 mL portions of chloroform.

-

Combine the chloroform extracts and dry them over anhydrous magnesium sulfate.

-

Evaporate the solvents.

-

Distill the remaining liquid to afford this compound (boiling point 133–134 °C).

Acid-Catalyzed Etherification

This atom-economical method involves the reaction of cyclohexanol with methanol (B129727) in the presence of an acid catalyst.[9]

Materials:

-

Cyclohexanol

-

Methanol

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

An appropriate organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a round-bottomed flask, combine cyclohexanol and an excess of methanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Warm the reaction mixture to 40-60 °C and maintain this temperature, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the mixture and neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a singlet for the methoxy protons and a complex multiplet for the cyclohexyl protons. In the ¹³C NMR spectrum, four distinct signals are observed for the cyclohexane ring carbons due to symmetry, along with a signal for the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic strong C-H stretching vibrations for the alkyl groups and a strong, broad C-O stretching band typical of ethers.

Mass Spectrometry (MS)

Under electron ionization (EI), this compound undergoes fragmentation. The molecular ion peak is observed at m/z 114. The fragmentation is dominated by cleavage of the bonds adjacent to the ether oxygen.

Applications in Research and Drug Development

This compound serves primarily as a non-polar solvent and an intermediate in organic synthesis.[] Its stability under many reaction conditions makes it a suitable medium for various chemical transformations. While direct applications in drug development are not widely documented, its structural motif is present in some biologically active molecules. Its utility lies in the synthesis of more complex molecules where a cyclohexyl ether moiety is required. Furthermore, research into the cleavage of the carbon-oxygen bond in this compound provides fundamental insights into reaction mechanisms, which is crucial for developing selective and efficient methods for ether dealkylation, a key transformation in organic synthesis and medicinal chemistry.[9]

The related compound, cyclopentyl methyl ether (CPME), has gained attention as a "green" solvent alternative to traditional ethers like THF and diethyl ether due to its higher boiling point, lower peroxide formation, and hydrophobicity, which facilitates easier work-up and recycling.[15] These properties suggest that this compound could also be considered in the context of green chemistry.

Safety and Handling

This compound is a highly flammable liquid and vapor (GHS Category 2).[7][8] It should be handled in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety goggles, gloves, and flame-retardant clothing, is recommended.[7] Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

Conclusion

This compound, while a structurally simple molecule, offers a wealth of information for the modern chemist. Its synthesis is a practical illustration of fundamental organic reactions, and its properties make it a compound of interest in both academic research and industrial applications. This technical guide has provided a detailed overview of its history, synthesis, and characterization, serving as a valuable resource for scientists and researchers. As the principles of green chemistry continue to influence solvent selection and process development, a thorough understanding of compounds like this compound will remain essential.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. catalog.hathitrust.org [catalog.hathitrust.org]

- 3. catalog.hathitrust.org [catalog.hathitrust.org]

- 4. books.rsc.org [books.rsc.org]

- 5. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. echemi.com [echemi.com]

- 8. This compound | C7H14O | CID 13607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 931-56-6 | Benchchem [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 15. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Molecular Weight Determination of Cyclohexyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of cyclohexyl methyl ether, with a specific focus on its molecular formula and weight. Additionally, a comprehensive experimental protocol for the determination of its molecular weight via mass spectrometry is presented, complete with a workflow visualization to aid in experimental design and execution.

Core Physicochemical Data

This compound, also known as methoxycyclohexane, is an organic compound classified as an ether.[1] It is a colorless liquid at room temperature and is utilized in organic synthesis as a solvent.[1][] The fundamental properties identifying this molecule are its molecular formula and molecular weight, which are crucial for stoichiometric calculations in chemical reactions and for its characterization in analytical procedures.

The empirical and molecular data for this compound are summarized below.

| Parameter | Value | Source(s) |

| Molecular Formula | C₇H₁₄O | [1][][3][4][5][6] |

| Molecular Weight | 114.19 g/mol | [3][4][5] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise molecular weight of this compound can be experimentally verified using mass spectrometry. This technique ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following protocol outlines a standard procedure using Electrospray Ionization (ESI) Mass Spectrometry.

Objective: To determine the molecular weight of a this compound sample and confirm its molecular formula.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol (B129727) or acetonitrile)

-

Volumetric flasks and pipettes

-

Syringe and syringe filter (0.2 µm)

-

Mass spectrometer with an ESI source

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen high-purity solvent.

-

Perform a serial dilution to create a final sample concentration of approximately 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.

-

Filter the final diluted sample through a 0.2 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution. This ensures high mass accuracy.

-

Set the ESI source to positive ion mode. This compound may be protonated to form [M+H]⁺ or form adducts with other cations present (e.g., [M+Na]⁺).

-

Optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable and robust signal.

-

-

Data Acquisition:

-

Infuse the prepared sample into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire mass spectra over a relevant mass range (e.g., m/z 50-300) to ensure the expected molecular ion is observed.

-

Record the data for a sufficient duration to obtain a high-quality averaged spectrum with a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired mass spectrum to identify the peak corresponding to the molecular ion of this compound. In positive ion mode, this will likely be the protonated molecule [C₇H₁₄O+H]⁺.

-

Calculate the expected exact mass of the [M+H]⁺ ion:

-

C = 12.000000 Da

-

H = 1.007825 Da

-

O = 15.994915 Da

-

Exact mass of C₇H₁₄O = (7 * 12.000000) + (14 * 1.007825) + (1 * 15.994915) = 114.104465 Da

-

Expected m/z for [M+H]⁺ = 114.104465 + 1.007825 = 115.11229 Da

-

-

Compare the experimentally observed m/z value with the calculated exact mass. The difference, typically in parts-per-million (ppm), will confirm the elemental composition and thus the molecular formula.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the molecular weight of this compound is depicted in the following diagram.

References

Solubility of Cyclohexyl Methyl Ether in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclohexyl methyl ether in a range of common organic solvents. Due to the limited availability of specific quantitative public data, this document outlines the predicted solubility based on the physicochemical properties of the molecule and the principles of solvent-solute interactions. Furthermore, it details robust experimental protocols for the precise determination of its solubility, enabling researchers to generate empirical data for their specific applications.

Introduction to this compound

This compound, also known as methoxycyclohexane, is a cyclic ether with the chemical formula C₇H₁₄O. It is a colorless liquid with a characteristic ether-like odor. Its molecular structure, featuring a nonpolar cyclohexyl ring and a polar methyl ether group, imparts a moderate overall polarity. This amphiphilic nature makes it a versatile solvent capable of dissolving a variety of organic compounds, rendering it valuable in organic synthesis, pharmaceutical applications, and as an intermediate in the production of various chemicals. Understanding its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | |

| Molecular Weight | 114.19 g/mol | |

| Boiling Point | 133-135 °C at 760 mmHg | |

| Melting Point | -74 °C | |

| Density | Approximately 0.86 g/cm³ | |

| Flash Point | 20.7 °C | |

| LogP (Octanol-Water Partition Coefficient) | 1.96550 | |

| Water Solubility | Slightly soluble |

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is dictated by the intermolecular forces between the solute and solvent molecules. The structure of this compound, with its nonpolar hydrocarbon ring and a polar ether linkage, suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol (B129727), Ethanol): These solvents can engage in hydrogen bonding. While this compound can act as a hydrogen bond acceptor via its oxygen atom, it lacks a hydrogen bond donor. Its large nonpolar cyclohexyl group may limit its miscibility with highly polar protic solvents. However, complete miscibility with lower alcohols like ethanol (B145695) and methanol is anticipated due to the favorable dipole-dipole interactions and the relatively small size of the alcohol's alkyl chain.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess significant dipole moments but do not have O-H or N-H bonds. This compound is expected to be highly soluble or miscible with these solvents due to strong dipole-dipole interactions between the ether linkage and the polar functional groups of the solvents.

-

Nonpolar Solvents (e.g., Hexane (B92381), Toluene): The large, nonpolar cyclohexyl ring of this compound will facilitate strong van der Waals forces (London dispersion forces) with nonpolar solvents. Therefore, it is predicted to be fully miscible with hydrocarbons like hexane and aromatic solvents like toluene.

Predicted Solubility of this compound in Common Organic Solvents

Based on the theoretical principles discussed above, the following table summarizes the predicted solubility of this compound in a variety of common organic solvents at standard temperature and pressure. It is important to note that these are predictions and should be confirmed by experimental determination for critical applications.

| Solvent | Solvent Class | Predicted Solubility |

| Methanol | Polar Protic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Ethyl Acetate | Polar Aprotic | Miscible |

| Dichloromethane | Polar Aprotic | Miscible |

| Diethyl Ether | Polar Aprotic | Miscible |

| Toluene | Nonpolar Aromatic | Miscible |

| Hexane | Nonpolar Aliphatic | Miscible |

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following are detailed methodologies for key experiments.

Visual Miscibility Assessment (Qualitative)

This method provides a rapid, qualitative assessment of whether this compound is miscible with a given solvent at a specific temperature.

Methodology:

-

In a clear, sealed container (e.g., a glass vial with a screw cap), add a known volume of the organic solvent (e.g., 5 mL).

-

Incrementally add known volumes of this compound to the solvent, sealing and vigorously shaking the container after each addition.

-

Visually inspect the mixture against a well-lit background for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

-

Continue adding this compound until it constitutes at least 50% of the total volume.

-

If a single, clear phase is maintained throughout the additions, the two liquids are considered miscible.

Gravimetric Method for Quantitative Solubility Determination (for solvents where miscibility is not complete)

This method determines the concentration of a saturated solution and is applicable when the solute has limited solubility in the solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Ensure a heterogeneous mixture with a visible excess of the ether phase.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the equilibrium temperature until the two phases (if present) have clearly separated.

-

Carefully withdraw a known volume of the solvent-rich phase (the saturated solution) using a calibrated pipette, ensuring no droplets of the undissolved ether phase are transferred.

-

-

Quantification:

-

Transfer the accurately measured volume of the saturated solution to a pre-weighed, dry container.

-

Determine the mass of the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of inert gas or in a rotary evaporator) until a constant mass of the remaining this compound is achieved.

-

The final mass represents the amount of this compound dissolved in the initial volume of the solvent.

-

-

Calculation:

-

Solubility ( g/100 mL) = (mass of dissolved this compound / volume of solvent withdrawn) * 100

-

Solubility can also be expressed in other units such as molality (mol/kg of solvent) or molarity (mol/L of solution).

-

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving this compound, based on the desired solubility characteristics.

Caption: A logical workflow for assessing the compatibility of this compound with various organic solvents.

Cyclohexyl Methyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cyclohexyl methyl ether, a versatile solvent and chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis protocols, and reaction mechanisms. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, organic synthesis, and drug development.

Chemical Identity and Synonyms

This compound is a saturated ether characterized by a cyclohexyl group and a methyl group attached to an oxygen atom. For clarity and comprehensive database searching, a list of its synonyms and identifiers is provided below.

| Identifier Type | Value |

| Systematic Name | Methoxycyclohexane |

| Common Name | This compound |

| CAS Number | 931-56-6[1][2][3][4] |

| Molecular Formula | C7H14O[1][2][3][4] |

| Molecular Weight | 114.19 g/mol [1][3] |

| IUPAC Name | methoxycyclohexane[5][6] |

| InChI | InChI=1S/C7H14O/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3[5] |

| InChIKey | GHDIHPNJQVDFBL-UHFFFAOYSA-N[2][5] |

| SMILES | COC1CCCCC1[5] |

| Other Synonyms | 1-Methoxycyclohexane, Methyl cyclohexyl ether, Cyclohexane, methoxy-, Ether, cyclohexyl methyl[6][][8] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its application as a solvent and for designing chemical reactions.

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Melting Point | -74 °C (lit.) | [3] |

| Boiling Point | 135 °C (lit.) | [3] |

| Density | 0.8756 g/cm³ | [3] |

| Refractive Index | 1.4330-1.4370 | [3] |

| Flash Point | 20.7 °C | [9] |

| Solubility | Insoluble in water; soluble in organic solvents | |

| Vapor Pressure | ||

| LogP | 1.96550 | [9] |

Synthesis of this compound

The most common and effective method for the laboratory synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a methyl halide by a cyclohexoxide ion.[10]

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism.[10] The first step involves the deprotonation of an alcohol, in this case, cyclohexanol (B46403), by a strong base to form a potent nucleophile, the alkoxide. This is followed by the nucleophilic attack of the alkoxide on an alkyl halide. For the synthesis of this compound, a methyl halide is used to avoid elimination side reactions.

Detailed Experimental Protocol

The following protocol for the synthesis of this compound is adapted from established procedures.[2]

Materials:

-

Cyclohexanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methyl iodide (CH₃I)

-

Chloroform

-

Water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Two-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen inlet

-

Rubber septum

-

Syringe

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Hydride: In a 250 mL two-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 8 g (0.2 mole) of a 60% dispersion of sodium hydride in mineral oil. Wash the sodium hydride with pentane to remove the mineral oil and then suspend it in 75 mL of anhydrous tetrahydrofuran.

-

Formation of Sodium Cyclohexoxide: While maintaining a nitrogen atmosphere, add 10 g (0.10 mole) of cyclohexanol to the flask via syringe. Heat the mixture under reflux for 22 hours.

-

Reaction with Methyl Iodide: After cooling the mixture, inject 28.4 g (0.200 mole) of methyl iodide into the flask. Heat the resulting mixture under reflux for an additional 18 hours.

-

Workup: Cool the reaction mixture and add water and chloroform. Transfer the mixture to a separatory funnel and extract the aqueous layer with three 50 mL portions of chloroform.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Remove the solvents by rotary evaporation.

-

Purification: Distill the remaining liquid to afford pure this compound. The expected boiling point is 133–134 °C, with an approximate yield of 62%.[2]

Applications in Organic Synthesis

This compound serves as a non-polar aprotic solvent and a useful intermediate in various organic transformations. Its stability under many reaction conditions makes it a suitable medium for a variety of chemical reactions.[1] One of the primary areas of its application is in the study of ether cleavage reactions, which provide fundamental insights into reaction mechanisms.[1]

Safety Information

This compound is a flammable liquid and vapor.[3] It should be handled with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames. Protective gloves, clothing, and eye protection should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. This compound | 931-56-6 | Benchchem [benchchem.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. byjus.com [byjus.com]

Basic reactivity of cyclohexyl methyl ether

An In-depth Technical Guide on the Core Reactivity of Cyclohexyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key intermediate and solvent in organic synthesis, exhibits a range of reactivity centered around its ether linkage and cyclohexyl framework. This technical guide provides a comprehensive overview of its fundamental reactions, including synthesis, ether cleavage under various conditions, and oxidation. Detailed experimental protocols for key transformations are provided, alongside a summary of available quantitative data to facilitate comparison and application in research and development. Reaction mechanisms are illustrated using signaling pathway diagrams for enhanced clarity.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Williamson Ether Synthesis

In this method, cyclohexanol (B46403) is deprotonated by a strong base, typically sodium hydride (NaH), to form the corresponding cyclohexoxide anion. This potent nucleophile then attacks a methyl halide, such as methyl iodide, to yield this compound.[1]

Experimental Protocol: Williamson Ether Synthesis of this compound [1][2]

-

Reaction Setup: A two-necked round-bottomed flask is equipped with a magnetic stirring bar, a reflux condenser, and a nitrogen inlet. The system is purged with nitrogen.

-

Reagents and Solvent: Sodium hydride (60% dispersion in mineral oil, 0.2 mol) is washed with pentane (B18724) to remove the mineral oil and then suspended in 75 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Reaction Execution: Cyclohexanol (0.10 mol) is added to the suspension. The mixture is heated under reflux for 22 hours to ensure complete formation of the sodium cyclohexoxide. After cooling, methyl iodide (0.200 mol) is injected into the flask, and the resulting mixture is heated under reflux for an additional 18 hours.

-

Workup and Purification: After cooling, water and chloroform (B151607) are added to the reaction mixture. The aqueous layer is extracted three times with chloroform. The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvents are evaporated. The crude product is then purified by distillation.

Quantitative Data: Synthesis of this compound

| Synthesis Method | Reagents | Solvent | Reaction Time | Yield | Reference |

| Williamson Ether Synthesis | Cyclohexanol, NaH, Methyl Iodide | THF | 40 hours | 62% | [1][2] |

Core Reactivity: Ether Cleavage

The cleavage of the C-O bond in this compound is a central aspect of its reactivity. This transformation can be achieved using various reagents and typically proceeds through SN1, SN2, or E1 mechanisms depending on the specific conditions and reagents employed.[1][3]

Acid-Catalyzed Cleavage with Strong Acids (HBr, HI)

Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for the cleavage of ethers.[1][3] The reaction is initiated by the protonation of the ether oxygen, forming a good leaving group (methanol). The subsequent step involves nucleophilic attack by the halide ion. With primary and secondary alkyl groups, such as in this compound, the reaction generally follows an SN2 pathway, with the nucleophile attacking the less sterically hindered methyl group.[1]

Reaction Pathway: Acid-Catalyzed Ether Cleavage (SN2)

Caption: SN2 mechanism for acid-catalyzed cleavage.

Cleavage with Iodotrimethylsilane (B154268) (TMSI)

Iodotrimethylsilane is a mild and effective reagent for cleaving ethers. The mechanism is thought to involve the formation of a trimethylsilyl (B98337) oxonium ion, followed by nucleophilic attack of the iodide ion on the methyl group.[2]

Experimental Protocol: Cleavage of this compound with Iodotrimethylsilane [2]

-

Reaction Setup: An oven-dried, 25-mL round-bottomed flask is charged with this compound (0.01524 mol). The flask is purged with nitrogen and sealed with a rubber septum.

-

Reagents and Solvent: Chloroform (4 mL), pyridine (B92270) (0.006 mol), and freshly prepared iodotrimethylsilane (0.024 mol) are injected into the flask in the specified order.

-

Reaction Execution: The mixture is heated at 60°C for 64 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methoxy (B1213986) group signal.[1][2]

-

Workup and Purification: Anhydrous methanol (B129727) (2 mL) is added to the cooled mixture, and the volatile components are removed on a rotary evaporator. Anhydrous diethyl ether is added, and the resulting suspension is filtered to remove pyridinium (B92312) hydroiodide. The ether is evaporated, and the residual oil is purified by chromatography.

Iridium-Catalyzed Cleavage

Cationic bis(phosphine)iridium complexes have been shown to catalyze the cleavage of cyclohexyl methyl ethers using triethylsilane. The selectivity between SN2 (demethylation) and SN1 (demethoxylation) pathways can be controlled by modulating the electronic properties of the phosphine (B1218219) ligands.[4][5] The relative rates of these competing pathways are influenced by the axial or equatorial disposition of the intermediate silyloxonium ion.[4][5]

Quantitative Data: Ether Cleavage of this compound Derivatives

| Reagent/Catalyst | Substrate | Products | Selectivity/Yield | Reference |

| HBr, HI | This compound | Cyclohexanol, Methyl Halide | High (SN2) | [1] |

| Iodotrimethylsilane/Pyridine | This compound | Cyclohexanol | High | [2] |

| Cationic Iridium Complex | Equatorial Cyclohexyl Methyl Ethers | Demethylation Product (SN2) | High | [4][5] |

| Cationic Iridium Complex | Axial Cyclohexyl Methyl Ethers | Demethoxylation Product (SN1) | High | [4][5] |

Oxidation of this compound

The oxidation of this compound can lead to the formation of cyclohexanone (B45756). One reported method utilizes a combination of nitrogen dioxide and ozone.

Experimental Protocol: Oxidation of this compound [6]

-

Reaction Setup: this compound (5.0 mmol) is dissolved in freshly distilled dichloromethane (B109758) (20 mL) containing nitrogen dioxide (3 mL) in a two-necked flask fitted with a gas inlet tube.

-

Reaction Execution: The mixture is stirred vigorously at 0°C while ozonized oxygen is slowly introduced. The reaction is quenched by the addition of ice-cooled water.

-

Effect of Additives: The addition of water was found to be an effective catalyst for improving the yield of cyclohexanone. In the presence of fuming nitric acid, the reaction is accelerated, and the yield of cyclohexanone increases to 70%.[6]

Quantitative Data: Oxidation of this compound with Nitrogen Dioxide and Ozone [6]

| Additive | Solvent | Reaction Time | Cyclohexanone Yield | Other Products | Reference |

| None | Dichloromethane | 1.5 h | Moderate | Cyclohexyl nitrate, nitrite, alcohol | [6] |

| Fuming Nitric Acid | Dichloromethane | 1.0 h | 70% | - | [6] |

| Water | Dichloromethane | - | Improved | - | [6] |

Reaction Pathway: Oxidation to Cyclohexanone

Caption: General pathway for the oxidation of this compound.

Conclusion

This compound serves as a valuable substrate for studying fundamental organic reactions. Its synthesis via the Williamson ether synthesis is a classic example of an SN2 reaction. The cleavage of its ether bond provides a platform to explore the subtleties of SN1, SN2, and E1 mechanisms, with reactivity and selectivity being highly dependent on the chosen reagents and reaction conditions. Furthermore, its oxidation to cyclohexanone highlights its utility as a precursor to other important organic molecules. The detailed protocols and quantitative data presented herein offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to utilize and further investigate the reactivity of this versatile compound.

References

An In-depth Technical Guide to Potential Research Areas for Cyclohexyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexyl methyl ether (CM-ether), a colorless liquid with the molecular formula C₇H₁₄O, has traditionally been utilized as a non-polar solvent and an intermediate in organic synthesis. Its inherent stability and favorable physicochemical properties suggest a much broader applicability, particularly in the realms of pharmaceutical sciences and sustainable chemistry. This technical guide elucidates underexplored research avenues for CM-ether, presenting a foundation for its application in drug discovery, as a green solvent alternative, and in the synthesis of novel chemical entities. This document provides a comprehensive overview of its properties, detailed synthetic protocols, and prospective research directions, aiming to catalyze further investigation into this versatile molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 931-56-6 | [4] |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -74 °C | [1][2] |

| Boiling Point | 133-135 °C | [1][2] |

| Density | 0.86 - 0.8756 g/cm³ | [1] |

| Refractive Index | 1.4330 - 1.4370 | [1][3] |

| Flash Point | 20.7 °C | [1] |

| LogP | 1.96550 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights | Reference |

| ¹³C NMR | Spectra available in public databases. | [4] |

| ¹H NMR | Disappearance of the methoxyl group's signal around δ 3.25 can be used to monitor reactions. | [5] |

| Mass Spectrometry (GC-MS) | Data available from NIST Mass Spectrometry Data Center. | [4] |

| IR Spectroscopy | Characteristic C-O stretching frequencies for ethers. | N/A |

Synthesis and Derivatization Protocols

The primary route for synthesizing this compound is the Williamson ether synthesis, a robust and versatile method.[5]

Detailed Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol describes the synthesis of this compound from cyclohexanol (B46403) and methyl iodide.

Materials and Reagents:

-

Cyclohexanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methyl iodide (CH₃I)

-

Chloroform

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Cyclohexoxide:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 8 g (0.2 mole) of a 60% dispersion of sodium hydride in mineral oil.

-

Wash the sodium hydride with pentane to remove the mineral oil and then suspend it in 75 mL of anhydrous tetrahydrofuran.

-

Slowly add 10 g (0.10 mole) of cyclohexanol to the suspension.

-

Heat the mixture to reflux and maintain for 22 hours to ensure the complete formation of sodium cyclohexoxide.

-

-

Ether Formation:

-

Cool the reaction mixture to room temperature.

-

Add 28.4 g (0.200 mole) of methyl iodide to the flask.

-

Heat the resulting mixture to reflux for 18 hours.

-

-

Work-up and Purification:

-

After cooling the mixture, cautiously add water and chloroform.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with three 50 mL portions of chloroform.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Remove the solvents using a rotary evaporator.

-

Distill the remaining liquid to afford this compound (boiling point 133–134 °C). The reported yield for this procedure is 62%.

-

Potential Research Areas

This compound as a Green Solvent in Pharmaceutical Synthesis

The pharmaceutical industry is increasingly focusing on green chemistry to reduce its environmental impact.[6][7][8] this compound presents a promising alternative to more hazardous and volatile solvents like diethyl ether and tetrahydrofuran (THF).

Key Advantages:

-

Higher Boiling Point: At 133-135 °C, it allows for a wider range of reaction temperatures and is less volatile than many common ether solvents.[1][2]

-

Low Peroxide Formation: Ethers are known to form explosive peroxides over time; this compound is reported to have a lower tendency for peroxide formation.[]

-

Hydrophobicity: Its hydrophobic nature facilitates easier separation from aqueous phases during work-up.[]

Proposed Research:

-

Comparative Studies: Direct comparison of reaction yields, times, and impurity profiles in common pharmaceutical reactions (e.g., Grignard reactions, metal-catalyzed cross-couplings) using this compound versus traditional solvents.

-

Solvent Recovery and Recycling: Development of efficient protocols for the recovery and reuse of this compound in industrial processes to enhance its economic and environmental viability.

-

API Synthesis: Evaluation of this compound as a solvent for the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly those requiring higher reaction temperatures.[6]

Medicinal Chemistry and Drug Design

The cyclohexyl moiety is a prevalent scaffold in medicinal chemistry, often used as a bioisostere for phenyl or t-butyl groups to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[10] The introduction of a methyl ether group to this scaffold offers new avenues for drug design.

Potential Applications:

-

Scaffold for Novel Therapeutics: The this compound core can be functionalized to create libraries of compounds for screening against various biological targets.

-

Modulation of Physicochemical Properties: The methoxy (B1213986) group can influence lipophilicity, polarity, and hydrogen bonding potential, allowing for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Enzyme Inhibitors: The cyclohexyl ring can fit into hydrophobic pockets of enzymes, and the ether linkage can provide a point for interaction or further modification.[5]

Proposed Research:

-

Synthesis of Functionalized Derivatives: Development of synthetic routes to introduce pharmacophoric groups (e.g., amines, carboxylic acids, heterocycles) onto the cyclohexyl ring of this compound.

-

Biological Screening: Screening of these novel derivatives against a panel of disease-relevant targets, such as kinases, proteases, and G-protein coupled receptors.

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effect of substituent positioning and stereochemistry on biological activity to guide the design of more potent and selective compounds.

Biocatalysis and Chiral Synthesis

The development of chiral drugs is a major focus in the pharmaceutical industry.[11][12][13] Biocatalytic methods offer a green and highly selective approach to producing enantiomerically pure compounds.

Proposed Research:

-

Enzymatic Resolution: Investigation of lipases and other hydrolases for the kinetic resolution of racemic cyclohexanol derivatives, which can then be converted to chiral cyclohexyl methyl ethers.

-

Asymmetric Synthesis: Exploration of alcohol dehydrogenases (ADHs) for the stereoselective reduction of cyclohexanone (B45756) derivatives to chiral cyclohexanols, providing access to enantiopure precursors for chiral this compound synthesis.[14]

-

Whole-Cell Biotransformation: Utilization of microorganisms to perform stereoselective hydroxylation or other modifications on the cyclohexyl ring of this compound.

Metabolism and Toxicological Profile

Understanding the metabolic fate of this compound is crucial for its development in pharmaceutical applications. The metabolism of similar cyclic ethers and cyclohexyl-containing drugs is primarily mediated by cytochrome P450 (CYP) enzymes.[15][16][17]

Anticipated Metabolic Pathways:

-

O-Demethylation: Cleavage of the methyl ether to form cyclohexanol, which can be further metabolized and excreted. This is a common metabolic pathway for aryl and alkyl methyl ethers.[15]

-

Hydroxylation of the Cyclohexyl Ring: CYP-mediated oxidation at various positions on the cyclohexyl ring to form hydroxylated metabolites.

Proposed Research:

-

In Vitro Metabolism Studies: Incubation of this compound with human liver microsomes (HLMs) and specific recombinant CYP enzymes to identify the major metabolizing enzymes and the resulting metabolites.[15]

-

Metabolite Identification: Characterization of the metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Toxicological Assessment: Evaluation of the cytotoxicity and potential for drug-drug interactions of this compound and its major metabolites.

Visualizations: Workflows and Pathways

Diagram: General Workflow for Synthesis and Evaluation of Novel this compound Derivatives

Caption: Workflow for the discovery of new drug candidates based on the this compound scaffold.

Diagram: Williamson Ether Synthesis of this compound

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 931-56-6 [chemicalbook.com]

- 3. This compound CAS#: 931-56-6 [chemicalbook.com]

- 4. This compound | C7H14O | CID 13607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 931-56-6 | Benchchem [benchchem.com]

- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 7. The Medicine Maker | Implementing Green Chemistry into API Manufacturing [themedicinemaker.com]

- 8. Green Pharma Revolution: Eco-Friendly Strategies for API Manufacturing in Modern Medicine - PharmaFeatures [pharmafeatures.com]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Identification of cytochrome P450 enzymes involved in the metabolism of the designer drugs N-(1-phenylcyclohexyl)-3-ethoxypropanamine and N-(1-phenylcyclohexyl)-3-methoxypropanamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cyclohexyl Methyl Ether (CPME) as a Sustainable Solvent for Grignard Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclohexyl methyl ether (CPME), also known as methoxycyclohexane, has emerged as a promising alternative to traditional ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) for Grignard reactions.[1][2] Its favorable safety, environmental, and performance characteristics make it a compelling choice for modern organic synthesis, aligning with the principles of green chemistry.[3][4] This document provides detailed application notes, experimental protocols, and comparative data on the use of CPME in Grignard reactions.

1. Advantages of this compound (CPME) in Grignard Reactions:

CPME offers several distinct advantages over conventional solvents:

-

Enhanced Safety: CPME exhibits a significantly lower tendency to form explosive peroxides compared to THF and diethyl ether.[4][5] It also has a higher boiling point and flash point, reducing flammability risks.[5]

-

Environmental Benefits ("Green" Solvent): With a high boiling point and the ability to form an azeotrope with water, CPME is easily recovered and recycled after reactions, minimizing solvent waste.[5][6] Its low water miscibility simplifies aqueous work-ups and reduces the volume of organic solvents required for extraction.[1][6]

-

Reaction Performance: CPME has demonstrated comparable or even superior yields in many Grignard reactions.[1] Its higher boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for the formation of Grignard reagents from less reactive organic halides, such as aryl chlorides.[1]

-